molecular formula C20H23FN2O3S B2651206 N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1705215-65-1

N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2651206
CAS No.: 1705215-65-1
M. Wt: 390.47
InChI Key: HVNPYEVZAYKDNJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the thiazepane ring. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiazepane ring or the aromatic groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide can be compared with other similar compounds, such as:

  • N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(2-bromophenyl)acetamide

These compounds share structural similarities but differ in their specific substituents and overall reactivity

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-25-17-8-7-14(13-18(17)26-2)22-20(24)23-10-9-19(27-12-11-23)15-5-3-4-6-16(15)21/h3-8,13,19H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNPYEVZAYKDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCC(SCC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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